

# Comparative Analysis of CBP501: A Novel Agent in Solid Tumor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | CBP501 Affinity Peptide |           |
| Cat. No.:            | B12383835               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of CBP501, a first-in-class drug candidate, against standard-of-care therapies in various solid tumors. This document summarizes key clinical trial data, details experimental protocols, and visualizes the underlying mechanisms of action to offer an objective evaluation of CBP501's therapeutic potential.

### **Executive Summary**

CBP501 is a 12-amino acid peptide that functions as a G2 checkpoint abrogator and a calmodulin-modulating agent.[1][2][3] Its mechanism of action leads to increased intracellular concentrations of platinum-based chemotherapies and promotes immunogenic cell death, suggesting a synergistic effect with both chemotherapy and immunotherapy.[1][3][4] Clinical trials have explored CBP501 in combination with cisplatin and nivolumab in advanced refractory solid tumors, showing promising preliminary efficacy in heavily pretreated pancreatic and colorectal cancer patients.[1][2] Earlier phase studies also indicated potential activity in platinum-resistant ovarian cancer and malignant pleural mesothelioma.[5] This guide will delve into the available data to compare the performance of CBP501-based regimens with established treatments for these malignancies.

### **Mechanism of Action**

CBP501 exhibits a multi-faceted mechanism of action that enhances the anti-tumor effects of other cancer therapies.



- G2 Checkpoint Abrogation: By inhibiting kinases such as Chk1, Chk2, and C-Tak1, CBP501 disrupts the G2 DNA damage checkpoint. This forces cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.
- Calmodulin (CaM) Modulation: CBP501 binds to calmodulin, which is believed to increase
  the influx of platinum-based drugs like cisplatin into tumor cells. This leads to higher
  intracellular drug concentrations and enhanced DNA damage.
- Induction of Immunogenic Cell Death (ICD): In combination with platinum agents, CBP501
  has been shown to induce ICD, characterized by the release of damage-associated
  molecular patterns (DAMPs).[4] This process can stimulate an anti-tumor immune response
  by promoting the infiltration and activation of CD8+ T cells within the tumor
  microenvironment.[4]

Below is a diagram illustrating the proposed signaling pathway of CBP501.





Click to download full resolution via product page



**Caption:** Proposed mechanism of action of CBP501 in combination with cisplatin and nivolumab.

## **Comparative Efficacy of CBP501 in Solid Tumors**

The following tables summarize the available clinical trial data for CBP501-containing regimens and compare them with standard-of-care therapies in various solid tumors. It is important to note that these are not head-to-head comparisons and are drawn from different clinical trials with potentially different patient populations and study designs.

Pancreatic Cancer (Advanced/Metastatic, Pretreated)

| Treatment<br>Regimen                      | Clinical<br>Trial          | Patient<br>Population | Median<br>Overall<br>Survival<br>(OS) | Median Progressio n-Free Survival (PFS) | Objective<br>Response<br>Rate (ORR)           |
|-------------------------------------------|----------------------------|-----------------------|---------------------------------------|-----------------------------------------|-----------------------------------------------|
| CBP501 +<br>Cisplatin +<br>Nivolumab      | NCT0311318<br>8 (Phase Ib) | ≥3rd line             | 5.9 months[1]<br>[2]                  | 4.2 months[1]<br>[2]                    | 18%<br>(unconfirmed<br>PR in 1<br>patient)[1] |
| FOLFIRINOX                                | ACCORD11<br>(Phase III)    | 1st line              | 11.1 months                           | 6.4 months                              | 31.6%                                         |
| Gemcitabine<br>+ nab-<br>paclitaxel       | MPACT<br>(Phase III)       | 1st line              | 8.5 months                            | 5.5 months                              | 23%                                           |
| Nanoliposom<br>al irinotecan<br>+ 5-FU/LV | NAPOLI-1<br>(Phase III)    | Post-<br>gemcitabine  | 6.1 months                            | 3.1 months                              | 7.7%                                          |

## **Colorectal Cancer (Microsatellite Stable, Pretreated)**



| Treatment<br>Regimen                    | Clinical<br>Trial          | Patient<br>Population | Median<br>Overall<br>Survival<br>(OS) | Median Progressio n-Free Survival (PFS) | Objective<br>Response<br>Rate (ORR)           |
|-----------------------------------------|----------------------------|-----------------------|---------------------------------------|-----------------------------------------|-----------------------------------------------|
| CBP501 +<br>Cisplatin +<br>Nivolumab    | NCT0311318<br>8 (Phase lb) | ≥3rd line             | 17.5<br>months[1][2]                  | Not Reported                            | 18%<br>(unconfirmed<br>PR in 1<br>patient)[1] |
| Regorafenib                             | CORRECT<br>(Phase III)     | Refractory            | 6.4 months                            | 1.9 months                              | 1%                                            |
| TAS-102<br>(Trifluridine/Ti<br>piracil) | RECOURSE<br>(Phase III)    | Refractory            | 7.1 months                            | 2.0 months                              | 1.6%                                          |

**Platinum-Resistant Ovarian Cancer** 

| Treatment<br>Regimen                                                | Clinical<br>Trial         | Patient<br>Population                 | Median<br>Overall<br>Survival<br>(OS) | Median Progressio n-Free Survival (PFS) | Objective<br>Response<br>Rate (ORR) |
|---------------------------------------------------------------------|---------------------------|---------------------------------------|---------------------------------------|-----------------------------------------|-------------------------------------|
| CBP501 +<br>Cisplatin                                               | NCT0055151<br>2 (Phase I) | Platinum-<br>resistant/refra<br>ctory | Promising activity observed[5]        | Not Reported                            | Not Reported                        |
| Single-Agent<br>Chemotherap<br>y (Paclitaxel,<br>PLD,<br>Topotecan) | Various                   | Platinum-<br>resistant                | ~12 months                            | 3-4 months                              | 10-15%                              |
| Chemotherap<br>y +<br>Bevacizumab                                   | AURELIA<br>(Phase III)    | Platinum-<br>resistant                | 16.6 months                           | 6.7 months                              | 27.3%                               |



Malignant Pleural Mesothelioma

| Treatment<br>Regimen                  | Clinical<br>Trial               | Patient<br>Population | Median<br>Overall<br>Survival<br>(OS) | Median Progressio n-Free Survival (PFS) | 4-month PFS Rate (Primary Endpoint) |
|---------------------------------------|---------------------------------|-----------------------|---------------------------------------|-----------------------------------------|-------------------------------------|
| CBP501 +<br>Cisplatin +<br>Pemetrexed | NCT0070033<br>6 (Phase II)      | Chemo-naive           | Not Reported                          | Not Reported                            | Achieved primary endpoint           |
| Cisplatin +<br>Pemetrexed             | EMPHACIS<br>(Phase III)         | Chemo-naive           | 12.1 months                           | 5.7 months                              | Not<br>Applicable                   |
| Nivolumab +<br>Ipilimumab             | CheckMate<br>743 (Phase<br>III) | 1st line              | 18.1 months                           | 6.8 months                              | Not<br>Applicable                   |

Non-Small Cell Lung Cancer (NSCLC) (Non-squamous,

**Chemo-naive**)

| Treatment<br>Regimen                   | Clinical<br>Trial                | Patient<br>Population             | Median<br>Overall<br>Survival<br>(OS)  | Median Progressio n-Free Survival (PFS) | Primary<br>Endpoint<br>(PFS) |
|----------------------------------------|----------------------------------|-----------------------------------|----------------------------------------|-----------------------------------------|------------------------------|
| CBP501 + Pemetrexed + Cisplatin        | NCT0094282<br>5 (Phase II)       | Chemo-<br>naive, non-<br>squamous | Significant<br>effect in a<br>subgroup | Did not meet<br>primary<br>endpoint     | Not met                      |
| Pemetrexed<br>+ Cisplatin              | Scagliotti et<br>al. (Phase III) | Non-<br>squamous                  | 10.4 months                            | 4.8 months                              | Not<br>Applicable            |
| Pembrolizum ab + Pemetrexed + Platinum | KEYNOTE-<br>189 (Phase<br>III)   | Non-<br>squamous                  | 22.0 months                            | 9.0 months                              | Not<br>Applicable            |



### **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the presented data.

## NCT03113188: Phase Ib Study of CBP501, Cisplatin, and Nivolumab

- Study Design: Open-label, multicenter, Phase Ib dose-escalation and cohort expansion study.
- Patient Population: Patients with pathologically confirmed, locally advanced or metastatic solid tumors who have failed standard therapies. Expansion cohorts included patients with pretreated metastatic exocrine pancreatic cancer and microsatellite stable colorectal cancer.
- Treatment:
  - Dose Escalation: CBP501 (16 or 25 mg/m²) and cisplatin (60 or 75 mg/m²) administered as a 1-hour intravenous infusion on Day 1 of a 21-day cycle. Nivolumab (240 mg) was administered as a 1-hour infusion following CBP501/cisplatin.
  - Cohort Expansion: CBP501 at 25 mg/m² and cisplatin at 60 mg/m².
- Assessments: Tumor assessments were performed every 6 weeks during the study and every 3 months thereafter. Safety was monitored throughout the trial.

The workflow for this clinical trial is illustrated below.





Click to download full resolution via product page

**Caption:** Experimental workflow for the NCT03113188 clinical trial.





# NCT00551512: Phase I Study of CBP501 as Monotherapy and in Combination with Cisplatin

- Study Design: Two parallel Phase I dose-escalation studies.
- Patient Population: Patients with advanced solid tumors.
- Treatment:
  - Monotherapy: CBP501 administered on Days 1, 8, and 15 of a 28-day cycle.
  - Combination Therapy: CBP501 and cisplatin administered on Day 1 of a 21-day cycle.
- Primary Objective: To determine the maximum tolerated dose (MTD) and safety profile.

## NCT00942825: Phase II Study of CBP501 in Non-Small Cell Lung Cancer

- · Study Design: Randomized, open-label, multicenter Phase II study.
- Patient Population: Chemotherapy-naive patients with locally advanced or metastatic nonsquamous NSCLC.
- Treatment Arms:
  - Arm A: Pemetrexed, cisplatin, and CBP501.
  - Arm B: Pemetrexed and cisplatin alone.
- Primary Endpoint: Progression-free survival (PFS).

### Conclusion

CBP501, with its unique dual mechanism of action, has demonstrated encouraging preliminary activity in a range of difficult-to-treat solid tumors, particularly when used in combination with platinum-based chemotherapy and immune checkpoint inhibitors. The data from the Phase Ib trial in heavily pretreated pancreatic and colorectal cancer are noteworthy, suggesting a potential benefit in patient populations with limited treatment options. The promising signals in



platinum-resistant ovarian cancer and mesothelioma from earlier studies also warrant further investigation.

While the Phase II trial in NSCLC did not meet its primary endpoint of PFS, the observation of a survival benefit in a subgroup of patients suggests that biomarker-driven patient selection could be key to unlocking the full potential of CBP501.

Further larger, randomized controlled trials are necessary to definitively establish the efficacy and safety of CBP501-based regimens and to identify the patient populations most likely to benefit. The ongoing and future research into this novel agent will be critical in determining its place in the evolving landscape of solid tumor therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of CBP501: A Novel Agent in Solid Tumor Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383835#comparative-analysis-of-cbp501-in-different-solid-tumors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com